![molecular formula C17H22N2O4 B12884732 N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 82558-54-1](/img/structure/B12884732.png)
N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core substituted with two methoxy groups at positions 2 and 6, and an isoxazole ring attached to the nitrogen atom of the amide group. The neopentyl group attached to the isoxazole ring further enhances its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.
Attachment of the Neopentyl Group: The neopentyl group can be introduced via a nucleophilic substitution reaction using neopentyl bromide.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the isoxazole derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,6-Dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2,6-Dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of chitin synthesis in insects.
Industry: Used in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit chitin synthesis in insects by binding to and inhibiting the enzyme responsible for chitin production . This inhibition disrupts the formation of the insect exoskeleton, leading to its potential use as an insecticide.
相似化合物的比较
Similar Compounds
2,6-Dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide: Similar structure but with a phenyl group instead of a neopentyl group.
2,6-Dimethoxy-N-(3-methylisoxazol-5-yl)benzamide: Similar structure but with a methyl group instead of a neopentyl group.
Uniqueness
The presence of the neopentyl group in 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
CAS 编号 |
82558-54-1 |
|---|---|
分子式 |
C17H22N2O4 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
N-[3-(2,2-dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)10-11-9-14(23-19-11)18-16(20)15-12(21-4)7-6-8-13(15)22-5/h6-9H,10H2,1-5H3,(H,18,20) |
InChI 键 |
RQWCTLJNCDVCBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


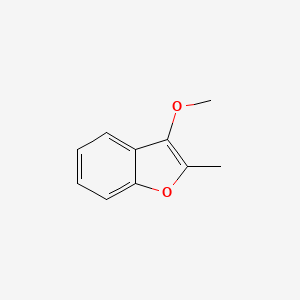
![2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide](/img/structure/B12884661.png)
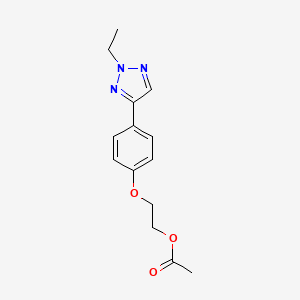
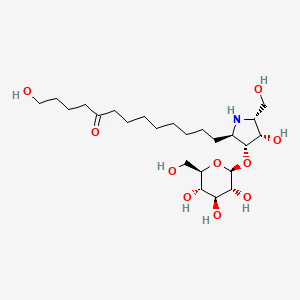

![Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
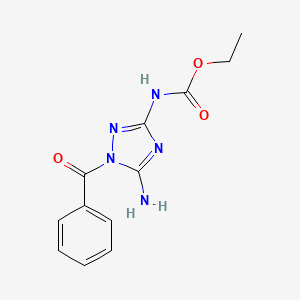
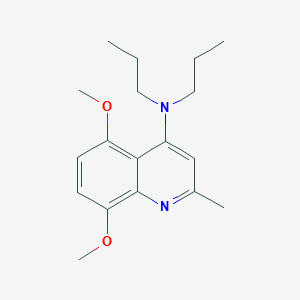
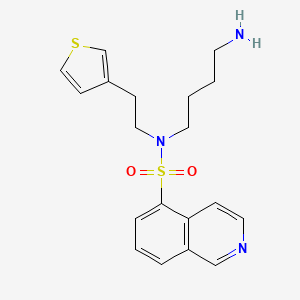
![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
